2-nitrophenyl methyl sulfone chemical structure and molecular weight
2-nitrophenyl methyl sulfone chemical structure and molecular weight
An In-depth Technical Guide to 2-Nitrophenyl Methyl Sulfone
Introduction
2-Nitrophenyl methyl sulfone is an organosulfur compound featuring a nitro group and a methyl sulfone group attached to a benzene ring. The strategic placement of a potent electron-withdrawing nitro group ortho to the sulfone functionality imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The methyl sulfone moiety itself is a significant pharmacophore in modern drug discovery, prized for its ability to enhance solubility, metabolic stability, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of 2-nitrophenyl methyl sulfone, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Properties
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development.
Chemical Structure and Molecular Formula
2-Nitrophenyl methyl sulfone consists of a phenyl ring substituted at the C1 and C2 positions with a methyl sulfone (-SO₂CH₃) group and a nitro (-NO₂) group, respectively.
Molecular Formula: C₇H₇NO₄S[4][5]
Molecular Weight: 201.20 g/mol [5]
Synonyms: Methyl 2-nitrophenyl sulphone[4]
Below is a diagram representing the chemical structure of 2-nitrophenyl methyl sulfone.
Caption: Chemical Structure of 2-Nitrophenyl Methyl Sulfone.
Physicochemical Properties
The key properties of 2-nitrophenyl methyl sulfone are summarized in the table below, based on commercially available specifications.
| Property | Value | References |
| Appearance | White to light yellow or green powder/crystal | [5] |
| Melting Point | 105.0 - 109.0 °C | |
| Purity (GC) | >98.0% | [4] |
| Storage Temperature | Room Temperature (recommended in a cool, dark place) | [4] |
Synthesis and Manufacturing
The synthesis of aryl sulfones is a well-established field in organic chemistry. A common and reliable method for preparing 2-nitrophenyl methyl sulfone involves a two-step process starting from a readily available nitroaromatic halide. This approach leverages the oxidation of a sulfide intermediate, which is a cornerstone reaction in organosulfur chemistry.
Synthetic Workflow
The logical pathway to synthesize 2-nitrophenyl methyl sulfone is outlined below. The process begins with a nucleophilic aromatic substitution (SNAᵣ) reaction, followed by an oxidation step. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, making the initial substitution efficient.
Caption: Synthetic workflow for 2-Nitrophenyl Methyl Sulfone.
Detailed Experimental Protocol
This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of 2-Nitrophenyl Methyl Sulfide
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Reaction Setup: To a solution of 1-chloro-2-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. The choice of an aprotic solvent is crucial as it facilitates the SNAᵣ mechanism by not solvating the nucleophile as strongly as a protic solvent would.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-nitrophenyl methyl sulfide, which can be purified by column chromatography if necessary.
Step 2: Oxidation to 2-Nitrophenyl Methyl Sulfone
-
Reaction Setup: Dissolve the 2-nitrophenyl methyl sulfide (1.0 eq) from the previous step in glacial acetic acid in a round-bottom flask equipped with a condenser.
-
Reaction Execution: Add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise to the solution. The reaction is exothermic and may require cooling to maintain a temperature between 60-70 °C. After the addition, heat the mixture for 2-3 hours. The oxidation of the electron-rich sulfide to the sulfone is a robust transformation, and acetic acid serves as an excellent solvent that is stable to the oxidative conditions.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and then dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-nitrophenyl methyl sulfone.
Reactivity and Applications in Drug Development
The chemical behavior of 2-nitrophenyl methyl sulfone is dictated by its three core components: the aromatic ring, the nitro group, and the methyl sulfone group.
Chemical Reactivity
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Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is highly valuable as it converts the molecule into 2-aminophenyl methyl sulfone, a versatile building block for synthesizing a wide range of heterocyclic compounds, such as benzimidazoles and quinazolines, which are prevalent in medicinal chemistry. The ability to selectively reduce the nitro group provides a gateway to diverse bioactive scaffolds.[6]
-
Aromatic Ring Reactivity: The presence of two strong electron-withdrawing groups (-NO₂ and -SO₂CH₃) deactivates the aromatic ring towards electrophilic substitution. Conversely, it highly activates the ring for further nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.
-
Sulfone Group Stability: The sulfone group is exceptionally stable under a wide range of reaction conditions, including strongly acidic, basic, and oxidative environments. This chemical inertness makes it an ideal functional group for inclusion in complex drug molecules that must withstand various physiological conditions.[2]
Role in Drug Discovery
While 2-nitrophenyl methyl sulfone itself is not typically a final drug product, it serves as a crucial intermediate. The methyl sulfone moiety is a privileged functional group in medicinal chemistry for several reasons:
-
Polarity and Solubility: It is a polar, aprotic group that can act as a hydrogen bond acceptor, often improving the aqueous solubility and overall physicochemical profile of a drug candidate.
-
Metabolic Stability: The sulfone group is resistant to metabolic degradation, which can enhance the half-life and bioavailability of a drug.[2]
-
Electron-Withdrawing Nature: As a powerful electron-withdrawing group, it can modulate the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions and membrane permeability.[2]
Compounds containing the sulfone functional group have found applications as anti-inflammatory, antibacterial, anticancer, and anti-HIV agents.[7] Therefore, intermediates like 2-nitrophenyl methyl sulfone are instrumental in the synthesis of these advanced therapeutic agents.
Safety and Handling
Proper handling and storage are critical to ensure safety in the laboratory. The following information is derived from typical Safety Data Sheets (SDS) for related chemical compounds.
| Safety Aspect | Recommendation | References |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, protective gloves, and a lab coat. | [8][9] |
| Handling | Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. | [8][9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [8][9] |
| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen. | [9] |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. Take off contaminated clothing immediately. | [9] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. | [8][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [9][10] |
Conclusion
2-Nitrophenyl methyl sulfone is a well-defined chemical compound with significant potential as a synthetic intermediate. Its structure, featuring two powerful electron-withdrawing groups, governs its reactivity and utility. The straightforward synthesis and the stability of the sulfone moiety, combined with the synthetic versatility of the reducible nitro group, make it a valuable precursor for the construction of complex molecules. For researchers in drug discovery and development, the incorporation of the methyl sulfone group via intermediates like this offers a reliable strategy for optimizing the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.
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